molecular formula C9H6N2O2 B1626860 Phthalazine-1-carboxylic acid CAS No. 801161-36-4

Phthalazine-1-carboxylic acid

Cat. No.: B1626860
CAS No.: 801161-36-4
M. Wt: 174.16 g/mol
InChI Key: MLGFHJHBQIXXDW-UHFFFAOYSA-N
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Description

Phthalazine-1-carboxylic acid is an organic compound with the molecular formula C9H6N2O2 . It is a derivative of phthalazine, a bicyclic compound containing two nitrogen atoms .


Synthesis Analysis

This compound can be synthesized from the reaction of aniline and 2-bromo-3-nitro-benzoic acid . It can then be esterified and reacted with hydrazine hydrate to afford phenazine-1-carboxylic hydrazine .


Molecular Structure Analysis

The molecular structure of this compound was characterized by 1H and 13C NMR spectroscopy, MS, and single crystal X-ray diffraction .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo condensation reactions with aldehyde-containing compounds to form new hydrazone compounds . It can also be involved in the preparation of phthalazine-trione and phthalazine-dione derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.16 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents may need further experimental determination.

Scientific Research Applications

  • Synthesis and Biological Activities : Phthalazine derivatives have been synthesized and tested for various biological activities. For instance, a study synthesized various phthalazine carbohydrazide derivatives and tested them for antimicrobial activity. They also performed quantum chemical calculations to assess the chemical reactivity and kinetic stability of these compounds (El-Shamy et al., 2015).

  • Catalysis and Eco-Friendly Synthesis : Phthalazine derivatives have been used as intermediates in eco-friendly synthesis processes. A method involving silica gel-supported tungstic acid catalyzed the synthesis of pyrazolo[1,2-b]phthalazine derivatives under solvent-free conditions, highlighting the potential for environmentally benign synthesis methods (Reddy et al., 2014).

  • Synthesis of Antimicrobial Agents : Various phthalazine derivatives have been prepared and evaluated for their antimicrobial properties. A study reported the preparation of 4-benzyl-2H-phthalazine derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi (El-Wahab et al., 2011).

  • Molecular and Crystal Structure Analysis : The molecular and crystal structures of phthalazine compounds have been investigated to understand their chemical properties better. A study detailed the structures of phthalazine compounds with chloro- and nitro-substituted benzoic acid (Gotoh & Ishida, 2011).

  • Light-Mediated Direct Decarboxylative Functionalization : Phthalazine derivatives have been utilized in light-mediated C-H alkylation processes. This method, using aliphatic carboxylic acids, demonstrated high functional group tolerance and was effective for various heterocyclic derivatives, including phthalazine (Garza‐Sanchez et al., 2017).

  • Chiral Purity Determination : The chiral purity of certain phthalazine derivatives has been determined using chromatographic methods. This is particularly important in pharmaceutical manufacturing, as shown in a study on the chiral purity of hexahydropyridazino[1,2-b]phthalazine-1-carboxylic acid (Sangaraju et al., 2008).

  • Synthesis of Antimicrobial and Antioxidant Agents : Another study synthesized phthalazine-based triazole derivatives and evaluated them for antimicrobial, antifungal, and antioxidant activities. Some of these compounds showed promising activities compared to standard drugs (Shyma et al., 2016).

  • Green Microwave Method for Anticancer Reagents : A green microwave method was developed for synthesizing phthalazin-1-ol isomers, potentially useful as anticancer reagents. This method highlights the application of eco-friendly techniques in pharmaceutical synthesis (Rizk et al., 2021).

Safety and Hazards

Phthalazine-1-carboxylic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound .

Biochemical Analysis

Biochemical Properties

PCA possesses basic properties and forms addition products with alkyl iodides . It is involved in various biochemical reactions, including oxidation with alkaline potassium permanganate to yield pyridazine dicarboxylic acid

Cellular Effects

Phthalazine-1-carboxylic acid has been found to have various effects on different types of cells. For instance, it has been shown to cause morphological changes in P. noxius hyphae, such as irregularly swollen mycelia as well as short hyphae with increased septation and less branching . It also influences cell function by increasing intracellular reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It is known to alleviate Fe(III) limitation by reducing Fe(III) to ferrous iron [Fe(II)], which is a crucial process for the survival and growth of certain bacteria

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a number of biological effects over time. For instance, it increases IL-8 release and ICAM-1 expression, as well as decreases RANTES and monocyte chemoattractant protein-1 (MCP-1) release . It also increases intracellular oxidant formation

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is known to be metabolized by a hepatic Aldehyde Oxidase (AO) to M404/9.3

Transport and Distribution

This compound is known to be an “extracellular electron shuttle,” a molecule that readily transfers electrons between cells and oxidizing/reducing compounds or other cells

Properties

IUPAC Name

phthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGFHJHBQIXXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506182
Record name Phthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801161-36-4
Record name Phthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phthalazine-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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